N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
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Overview
Description
N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is a complex organic compound that features a pyrimidine ring, a cyclopentyl group, and an acetamide moiety
Mechanism of Action
Target of Action
Similar pyridopyrimidine drugs are known to inhibitdihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA and RNA.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to it with high affinity . This binding inhibits the function of DHFR, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .
Biochemical Pathways
The inhibition of DHFR affects the synthesis of pyrimidine and purine, which are essential components of nucleic acids . This disruption in the biochemical pathway leads to a halt in the synthesis of RNA and DNA .
Result of Action
The result of the compound’s action is the cessation of RNA and DNA synthesis . This cessation can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are also tailored to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions are generally carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in the development of kinase inhibitors.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
N-cyclopentyl-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the acetamide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopentyl-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-7-9-15(10-8-13)19-20-14(2)11-18(22-19)24-12-17(23)21-16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWPTLTYCYXRHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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